molecular formula C27H22N2O4 B175394 N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide CAS No. 136450-11-8

N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide

Cat. No. B175394
Key on ui cas rn: 136450-11-8
M. Wt: 438.5 g/mol
InChI Key: ANMRPVKNZDBSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05659051

Procedure details

To a mixture containing 50 g of 5-ethyl-2-methylpyridine and 50 g of toluene was added 10 g of 8-[4-(4-phenyl-1-butoxy)benzoyl]amino-2-carbamoyl-4-oxo-4H-benzopyran, and the reaction was allowed to proceed at 60° C. for 6 hours. After completion of the reaction, 400 ml of 4N hydrochloric acid was added, and the mixture was extracted with 400 ml of toluene. The extract was washed with diluted hydrochloric acid, water and aqueous sodium hydrogencarbonate, and the organic layer was concentrated under reduced pressure, which afforded 8.4 g of 8-[4-(4-phenyl-1-butoxy) benzoyl]amino-2-cyano-4-oxo-4H-benzopyran as a pale brown product (yield 88%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C=CC(C)=NC=1)C.[C:10]1([CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:21]2[CH:43]=[CH:42][C:24]([C:25]([NH:27][C:28]3[C:37]4[O:36][C:35]([C:38](=O)[NH2:39])=[CH:34][C:33](=[O:41])[C:32]=4[CH:31]=[CH:30][CH:29]=3)=[O:26])=[CH:23][CH:22]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>C1(C)C=CC=CC=1>[C:10]1([CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:21]2[CH:22]=[CH:23][C:24]([C:25]([NH:27][C:28]3[C:37]4[O:36][C:35]([C:38]#[N:39])=[CH:34][C:33](=[O:41])[C:32]=4[CH:31]=[CH:30][CH:29]=3)=[O:26])=[CH:42][CH:43]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C
Name
Quantity
50 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCOC1=CC=C(C(=O)NC2=CC=CC=3C(C=C(OC32)C(N)=O)=O)C=C1
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 400 ml of toluene
WASH
Type
WASH
Details
The extract was washed with diluted hydrochloric acid, water and aqueous sodium hydrogencarbonate
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure, which

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCOC1=CC=C(C(=O)NC2=CC=CC=3C(C=C(OC32)C#N)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 87.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.